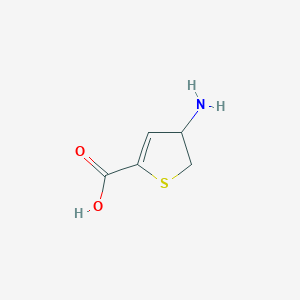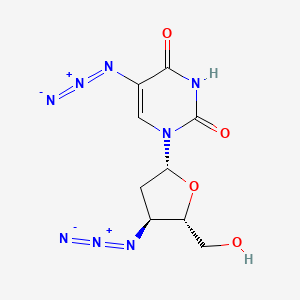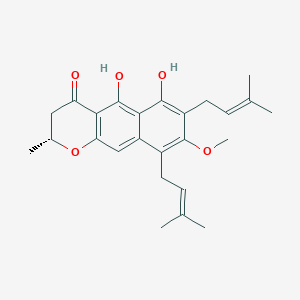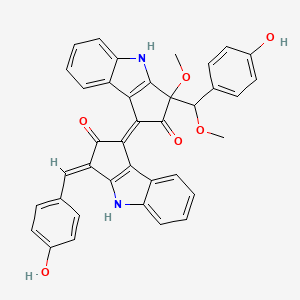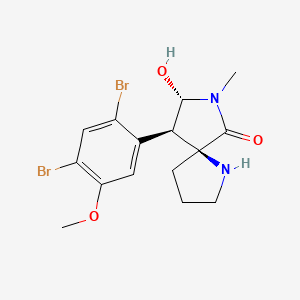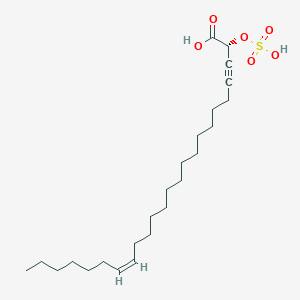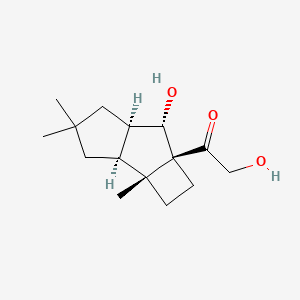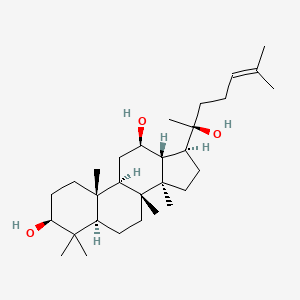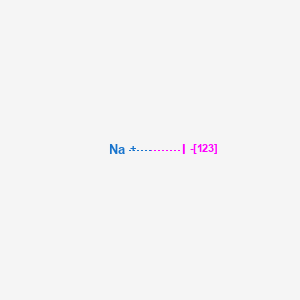
Sodium iodide I 123
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium Iodide I-123 is a radiopharmaceutical containing the radioisotope I-123 with diagnostic property. After absorption, the iodide is distributed through the extracellular fluid of the body and accumulates in the thyroid gland, thereby allowing measurement of thyroid function.
Scientific Research Applications
Prostate Cancer Treatment : Sodium iodide I 123 is used in targeted therapy for prostate cancer. By causing prostate cancer cells to express functionally active sodium iodide symporter (NIS), researchers have demonstrated the potential of radioiodine therapy in treating prostate cancer (Spitzweg et al., 2000).
NIS-Mediated Radioiodide Therapy : NIS, an intrinsic plasma membrane glycoprotein, facilitates the active transport of iodide in thyroid and other tissues. This allows for diagnostic thyroid scintigraphy and therapeutic radioiodine application in both benign and malignant thyroid disease, as well as in other cancers (Spitzweg & Morris, 2009).
Tumor Stroma-Targeted Therapy : In hepatocellular cancer, sodium iodide symporter expression has been investigated for tumor stroma-targeted therapy. This approach involves using mesenchymal stem cells for gene delivery, followed by radioiodine therapy, demonstrating potential in treating metastatic cancer (Knoop et al., 2011).
Iodide Transport in Cancer Cell Lines : Research has explored the role of human NIS for cellular uptake of astatine-211 and radioiodine in cancer cell lines, highlighting its potential as a target for future cancer gene therapy (Petrich et al., 2002).
Molecular Imaging and Gene Therapy : Sodium iodide symporter plays a significant role in molecular imaging and gene therapy, especially in diagnosing and treating cancers beyond thyroid gland. Its dual role as a diagnostic and therapeutic gene offers promising perspectives in nuclear medicine and molecular oncology (Ahn, 2012).
Liver Cancer Treatment : The use of sodium iodide symporter in gene therapy has been extended to liver cancer, where researchers have shown the effectiveness of radioiodine therapy in tumor reduction after inducing iodide uptake activity in liver cancer cells (Liu et al., 2007).
properties
CAS RN |
41927-88-2 |
|---|---|
Product Name |
Sodium iodide I 123 |
Molecular Formula |
INa |
Molecular Weight |
145.89536 g/mol |
IUPAC Name |
sodium;iodine-123(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-4; |
InChI Key |
FVAUCKIRQBBSSJ-VVUPZWBASA-M |
Isomeric SMILES |
[Na+].[123I-] |
SMILES |
[Na+].[I-] |
Canonical SMILES |
[Na+].[I-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

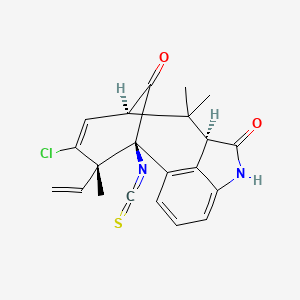
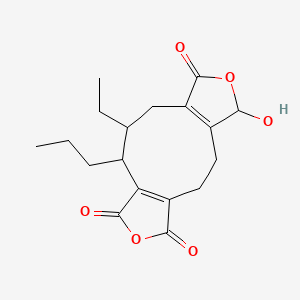
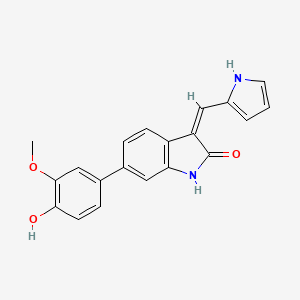
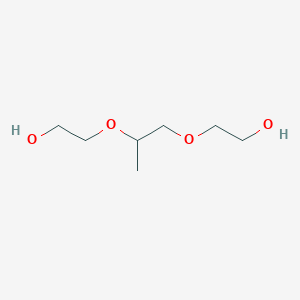
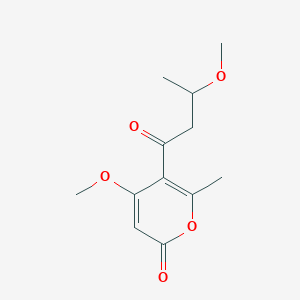
![(E)-3-[2-Cyano-5-(thiophen-3-ylmethoxy)-phenyl]-2-phenyl-acrylic acid](/img/structure/B1247632.png)
